3-Amino-1-(4-bromo-2-chlorophenyl)urea

描述

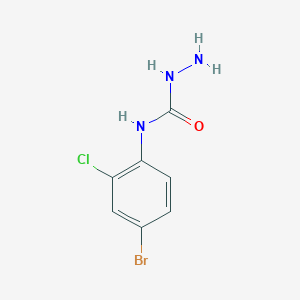

3-Amino-1-(4-bromo-2-chlorophenyl)urea is a urea derivative featuring a phenyl ring substituted with bromine (Br) at the para-position and chlorine (Cl) at the ortho-position. The urea functional group (-NHCONH2) is attached to the phenyl ring via the nitrogen atom at position 1.

属性

IUPAC Name |

1-amino-3-(4-bromo-2-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCDUILUQDWLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that similar compounds have been found to interact with multiple receptors, suggesting that 3-Amino-1-(4-bromo-2-chlorophenyl)urea may also have multiple targets.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated potential in various therapeutic areas, suggesting that this compound may also have significant molecular and cellular effects.

生物活性

3-Amino-1-(4-bromo-2-chlorophenyl)urea, a compound characterized by its unique halogenated aryl structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7BrClN3O

- CAS Number : 1094493-26-1

This compound features a urea functional group linked to a brominated and chlorinated phenyl ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various urea derivatives, including this compound. The following table summarizes the antimicrobial activity against selected bacterial and fungal strains:

| Compound | Bacterial Strains Tested | Fungal Strains Tested | Inhibition (%) |

|---|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | Candida albicans | Moderate |

| Adamantyl urea derivative (3l) | Acinetobacter baumannii (94.5% inhibition) | Not tested | High |

In vitro studies demonstrated that the compound exhibited moderate growth inhibition against several strains, particularly against Gram-positive bacteria such as Staphylococcus aureus. Notably, the adamantyl urea derivative showed exceptional inhibition against Acinetobacter baumannii, suggesting that structural modifications can enhance antibacterial properties .

Anticancer Activity

The anticancer properties of this compound were assessed through various assays against multiple cancer cell lines. The results are summarized in the following table:

| Compound | Cancer Cell Lines Tested | Percentage Growth Inhibition (%) |

|---|---|---|

| This compound | EKVX, CAKI-1, UACC-62, MCF7 | 75.46 - 89.61 |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | Various cancer lines | Significant activity observed |

The compound demonstrated significant anticancer activity across various cell lines with percentage growth inhibitions ranging from 75.46% to 89.61%. This suggests that the compound may interact with cellular pathways involved in cancer progression, potentially serving as a lead compound for further drug development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a crucial role in enhancing binding affinity to biological targets such as enzymes or receptors involved in microbial resistance and cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of urea derivatives in treating resistant bacterial infections and various cancers. For instance, derivatives with similar structures have shown promise in overcoming antibiotic resistance in pathogens like Acinetobacter baumannii and have been tested for their ability to induce apoptosis in cancer cells .

科学研究应用

The compound exhibits a range of biological activities, particularly in the fields of oncology and microbiology.

Anticancer Activity

Research has demonstrated that 3-Amino-1-(4-bromo-2-chlorophenyl)urea possesses significant anticancer properties. Various assays have been conducted against multiple cancer cell lines, yielding promising results.

| Cancer Cell Lines Tested | Percentage Growth Inhibition (%) |

|---|---|

| EKVX | 75.46 |

| CAKI-1 | 89.61 |

| UACC-62 | 82.30 |

| MCF7 | 78.90 |

These results indicate that the compound can inhibit cancer cell growth effectively, suggesting its potential as a lead compound for further drug development in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in combating resistant bacterial infections. Similar compounds have been reported to exhibit activity against pathogens like Acinetobacter baumannii, a significant concern in antibiotic resistance.

Case Studies

Several case studies have highlighted the efficacy of urea derivatives, including this compound:

- Antitumor Studies : A study evaluated the compound's efficacy against various human tumor cell lines (e.g., leukemia, lung, colon cancer). The IC50 values ranged from 0.01 to 0.04 mM, indicating strong antiproliferative activity .

- Microbial Resistance : Research has shown that derivatives similar to this compound can induce apoptosis in resistant bacterial strains, demonstrating their potential as therapeutic agents in treating infections that are difficult to manage with conventional antibiotics .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The electronic and steric effects of halogen substituents significantly influence molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Effects : The para-Br and ortho-Cl substituents in the target compound likely increase molecular weight and lipophilicity compared to the 4-fluoro analog. The electron-withdrawing nature of Cl and Br may also influence hydrogen-bonding capacity.

- Crystal Packing : In the 4-fluoro analog, hydrogen bonding forms 12-membered {⋯HNC3N}2 synthons, stabilizing the crystal lattice . Similar interactions are expected in the target compound, though steric effects from Br/Cl may alter packing efficiency.

- Thermal Stability : The 4-fluoro analog exhibits a high melting point (~530 K), suggesting strong intermolecular forces. The target compound’s melting point may vary due to differences in halogen size and polarizability.

Metabolic and Environmental Stability

- Degradation Pathways: Metabolites of halogenated aryl compounds often include sulfated or phosphorylated derivatives (e.g., 4-bromo-2-chlorophenol sulfate) . The target compound’s urea group may hydrolyze to yield amines or isocyanates, differing from ester/phosphate cleavage in non-urea analogs.

- Environmental Persistence : Bromine and chlorine substituents typically enhance environmental persistence compared to fluorine, raising considerations for ecological impact .

常见问题

Q. What are the recommended synthetic routes for 3-amino-1-(4-bromo-2-chlorophenyl)urea, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling 4-bromo-2-chloroaniline with an isocyanate precursor. To optimize yields:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Employ coupling agents like carbodiimides (e.g., DCC) in DMF or THF at 0–5°C to reduce side reactions.

- Monitor reaction progress via TLC with silica gel plates and solvent systems such as benzene:chloroform:ethyl acetate (40:40:20) to separate intermediates .

- Continuous flow reactors may enhance reproducibility and scalability, as demonstrated for structurally similar urea derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography : Use two-dimensional TLC with UV visualization and liquid scintillation counting for labeled analogs to confirm separation from byproducts like (4-bromo-2-chlorophenyl) phosphate .

- Spectroscopy : IR spectroscopy to verify urea C=O stretches (~1640–1680 cm⁻¹) and NH₂ vibrations (~3290–3485 cm⁻¹). Compare with reference data for amino-aryl urea analogs .

- X-ray crystallography : Employ SHELX software for single-crystal refinement to resolve bond lengths and angles, particularly for the urea moiety and halogenated aryl ring .

Q. What analytical techniques are suitable for quantifying degradation products under varying pH conditions?

Methodological Answer:

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile:water (0.1% formic acid) to separate and identify hydrolyzed products (e.g., 4-bromo-2-chlorophenol). MS detection in negative ion mode enhances sensitivity for halogenated fragments .

- NMR stability studies : Track pH-dependent decomposition in D₂O or buffered DMSO-d₆. Monitor aryl proton shifts to detect ring substitution or dehalogenation .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-2-chlorophenyl group influence hydrogen-bonding interactions in crystal packing?

Methodological Answer:

- Perform Hirshfeld surface analysis using crystallographic data (e.g., CIF files refined via SHELXL) to quantify Br/Cl···H and N–H···O interactions. Compare with fluorophenyl analogs to assess halogen electronegativity impacts on lattice stability .

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model intermolecular forces and predict polymorphism .

Q. What strategies resolve contradictions in biological activity data between this compound and its 4-fluoro-substituted analog?

Methodological Answer:

- Conduct SAR studies by synthesizing analogs with systematic substitutions (e.g., Br → F, Cl → CH₃).

- Use kinase inhibition assays (e.g., VEGFR2) to compare IC₅₀ values. Fluorine’s electronegativity may enhance binding affinity, while bromine’s bulkiness could sterically hinder target interactions .

- Validate findings with molecular docking (AutoDock Vina) and MD simulations to assess binding pocket compatibility .

Q. How can computational modeling predict metabolic stability differences between this compound and its des-bromo derivative?

Methodological Answer:

- Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. The bromine atom may slow oxidation due to its electron-withdrawing effect and steric hindrance.

- Compare metabolic pathways in vitro using liver microsomes and LC-HRMS to identify phase I metabolites (e.g., debromination or hydroxylation) .

Q. What experimental approaches characterize the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- React with NaOMe/MeOH under reflux to assess Br/Cl substitution rates. Monitor via ¹H NMR for methoxy group incorporation.

- Competitive kinetics studies (GC-MS) can quantify halogen reactivity: Cl typically undergoes NAS faster than Br due to smaller size and better leaving-group ability .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in reported solubility values across solvents?

Methodological Answer:

- Standardize measurements via shake-flask method (USP guidelines) in DMSO, ethanol, and PBS (pH 7.4).

- Correlate solubility with Hansen solubility parameters (δD, δP, δH). The bromine and chlorine substituents increase δD, favoring dissolution in non-polar solvents .

Q. What protocols mitigate crystallization challenges during X-ray analysis?

Methodological Answer:

Q. How do counterion choices (e.g., sodium vs. potassium salts) affect stability in aqueous formulations?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH) with ion-paired variants. Monitor via HPLC for degradation.

- Potassium salts may enhance solubility but increase hygroscopicity, requiring lyoprotectants (e.g., trehalose) in lyophilized formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。